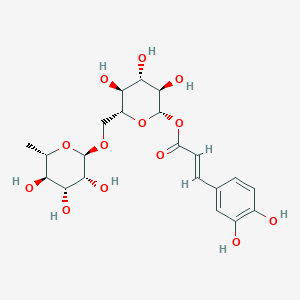
1,3,5-Tris(diphenylamino)benzene
Description
1,3,5-Tris(diphenylamino)benzene is a useful research compound. Its molecular formula is C42H33N3 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGGYIWNDCEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566826 | |
| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126717-23-5 | |
| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,3,5-Tris(diphenylamino)benzene has a molecular formula of C42H33N3 and a molecular weight of 579.72 g/mol.
A: Methyl-substituted derivatives of TDAB readily form stable amorphous glasses, a characteristic crucial for various applications. [, ] These glasses exhibit glass-transition temperatures around 50 °C. []
A: Research indicates a significant influence of the methyl substituent on the formation and properties of the glassy state in TDAB derivatives. []
A: Studies on compounds like 5, 5″‐Bis{4‐[bis(4‐methylphenyl)amino]phenyl}2, 2′:5′, 2″‐terthiophene, which incorporate oligothiophene units into a TDAB-like structure, explore their potential as amorphous molecular materials for applications such as organic electroluminescent devices. []
A: Yes, molecular orbital studies have explored the electronic structure of TDAB, particularly its cationic triradical state. [] Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to investigate the potential of TDAB derivatives as hole transport materials in perovskite solar cells. []
A: TDAB undergoes photocyclization reactions, both in the presence and absence of oxygen. [, ] This process leads to the formation of N-phenyl-2,4-bis(diphenylamino)carbazole. The reaction mechanism differs depending on the presence or absence of oxygen, involving the excited triplet state of TDAB and potentially a dihydrocarbazole radical cation intermediate. []
A: The electrochemical oxidation of TDAB has been explored for its potential in generating polyradical materials. [] This area holds interest due to the unique electronic and magnetic properties of polyradicals.
A: Yes, methyl-substituted derivatives of TDAB, specifically 1,3,5-tris(2-methylphenylphenylamino)benzene and 1,3,5-tris(4-methylphenylphenylamino)benzene, exhibit polymorphism. [] This means they can exist in different crystal structures, impacting their physical properties and potential applications.
A: Common analytical techniques used to characterize TDAB include differential scanning calorimetry (DSC) to study its thermal transitions, X-ray diffraction (XRD) to determine its crystal structure, and various spectroscopic methods such as electron spin resonance (ESR) to investigate its electronic structure. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


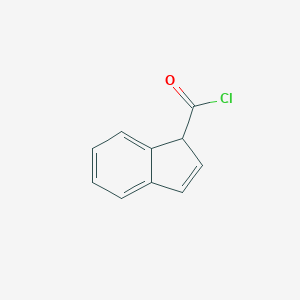
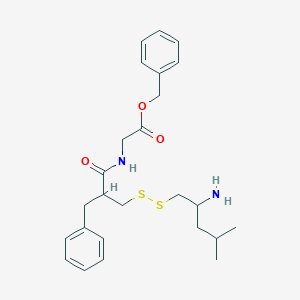
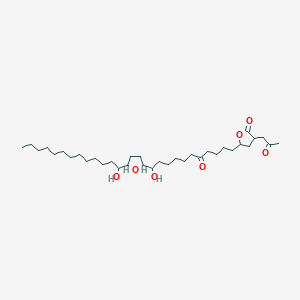
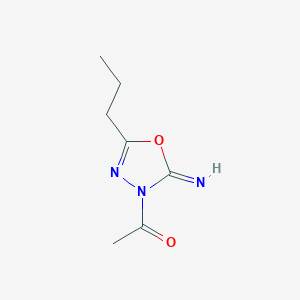

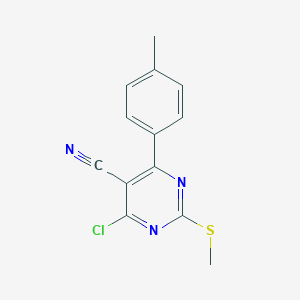
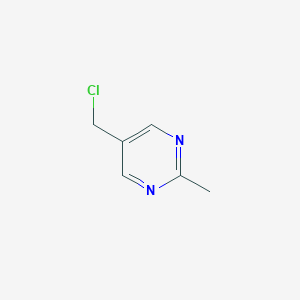



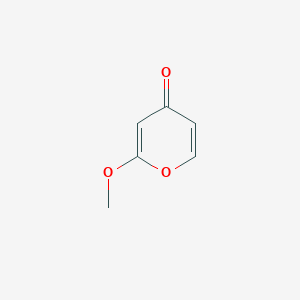

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
